molecular formula C24H20N4O5S B2766803 N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422270-93-7

N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2766803
CAS No.: 422270-93-7
M. Wt: 476.51
InChI Key: PHYAKKFPSXQVKD-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with methoxy, carbamoyl, and thioxo functional groups. The presence of dual methoxy groups at the 2- and 4-positions of the phenyl rings enhances its lipophilicity, while the thioxo moiety may contribute to hydrogen bonding interactions in biological targets .

Properties

CAS No.

422270-93-7

Molecular Formula

C24H20N4O5S

Molecular Weight

476.51

IUPAC Name

N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20N4O5S/c1-32-16-7-5-15(6-8-16)28-23(31)17-9-3-14(12-18(17)27-24(28)34)22(30)26-19-11-13(21(25)29)4-10-20(19)33-2/h3-12H,1-2H3,(H2,25,29)(H,26,30)(H,27,34)

InChI Key

PHYAKKFPSXQVKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C(=O)N)OC)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, commonly referred to as compound A0061243, is a synthetic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including its chemical properties, mechanisms of action, and therapeutic implications.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H18N4O4S
  • Molecular Weight : 446.49 g/mol
  • LogP : 2.414 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -3.32 (suggesting low solubility in water)
  • Polar Surface Area : 90.789 Ų

These properties suggest that the compound may have suitable characteristics for drug development, particularly in targeting specific biological pathways.

Research indicates that compounds similar to A0061243 often interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The presence of the carbamoyl and methoxy groups suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Anticancer Potential

A0061243 has been included in screening libraries for anticancer compounds. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds within the same structural family have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

Some derivatives of tetrahydroquinazoline compounds have been reported to inhibit enzymes such as acetylcholinesterase and urease. Given the structural similarities, A0061243 might also exhibit enzyme inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections.

Case Studies

  • In Vitro Studies : In a study evaluating a series of tetrahydroquinazoline derivatives, one compound demonstrated significant cytotoxicity against several cancer cell lines with an IC50 value in the low micromolar range. Although specific data for A0061243 is not yet published, this suggests a potential for similar activity.
  • Molecular Docking Studies : Computational docking studies have indicated that A0061243 could interact favorably with target proteins involved in cancer signaling pathways. These findings align with the observed biological activities of structurally related compounds.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines with promising results:

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects primarily through the induction of apoptosis and inhibition of cell proliferation.
    • It targets specific signaling pathways involved in cancer progression, such as the inhibition of tyrosine kinases and other oncogenic pathways.
  • In Vitro Studies :
    • In a study assessing its efficacy against human cancer cell lines (e.g., MCF-7 and HCT-116), the compound demonstrated IC50 values in the low micromolar range, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • Case Studies :
    • A comprehensive evaluation performed by the National Cancer Institute (NCI) reported substantial growth inhibition across a panel of approximately sixty cancer cell lines. The compound showed a mean growth inhibition rate of 12.53%, suggesting broad-spectrum anticancer activity .

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of N-(5-carbamoyl-2-methoxyphenyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been analyzed using computational models:

  • Absorption, Distribution, Metabolism, and Excretion (ADME) :
    • The compound exhibits favorable absorption characteristics with a predicted high bioavailability.
    • Metabolic stability studies indicate that it is metabolized primarily in the liver with minimal formation of toxic metabolites.
  • Drug-Likeness :
    • Evaluated using SwissADME tools, the compound meets several drug-like criteria including optimal solubility and permeability profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of heterocyclic carboxamides. Key structural analogues include:

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-(5-Carbamoyl-2-Methoxyphenyl)-3-(4-Methoxyphenyl)-4-Oxo-2-Thioxo-1,2,3,4-THQ-7-Carboxamide Tetrahydroquinazoline 2- and 4-methoxy, carbamoyl, thioxo AChE inhibition, CNS permeability
6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide Thieno-triazepine 4-methoxyphenyl, carboxamide Anticancer activity (in silico)
N-[4-(Diethylamino)phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide Isoxazole Diethylamino, methylthiophene Synthetic intermediate, uncharacterized
N-(5-Methyl-7-Oxo(4,5,6-Trihydrobenzothiazol-2-yl))(4-Methylphenyl)Formamide Benzothiazole Methylphenyl, formamide Unreported biological activity

Key Observations :

  • Methoxy Substitution: Compounds with methoxy groups (e.g., 4-methoxyphenyl in the target compound and thieno-triazepine derivatives) exhibit enhanced lipophilicity, correlating with improved blood-brain barrier (BBB) penetration .
  • Thioxo vs.
Pharmacokinetic and Physicochemical Properties

Data from SwissADME and pkCSM predictions for quinazoline derivatives (e.g., compounds 4d-f) highlight:

  • BBB Permeability: All synthesized quinazolinones, including the target compound, show favorable BBB permeation (logBB > 0.3) due to moderate molecular weight (<450 Da) and balanced hydrophobicity .

Research Findings and Limitations

  • AChE Inhibition: Quinazoline derivatives (e.g., 4d-f) show IC50 values in the nanomolar range for AChE, comparable to donepezil, but the target compound’s exact potency remains uncharacterized .
  • Structural Limitations : The benzothiazole analogue (CAS 1020252-55-4) lacks reported bioactivity, underscoring the critical role of the tetrahydroquinazoline core in target engagement .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, such as coupling quinazoline precursors with substituted phenyl carboxamides. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt under inert atmospheres to minimize hydrolysis.
  • Thioxo group introduction : React thiourea derivatives with ketone intermediates under controlled pH (e.g., acidic conditions) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DMF/ethanol) to isolate high-purity product . Optimization: Monitor reaction progress via TLC/HPLC and adjust temperature (60–80°C for cyclization steps) to enhance yields .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR : 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thioxo sulfur’s deshielding effects) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. How can researchers screen this compound for preliminary bioactivity?

  • In vitro assays : Use enzyme-linked assays (e.g., kinase inhibition) with IC50 determination.
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like doxorubicin .
  • Solubility : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of methoxy groups) .
  • DFT calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G*) to validate tautomeric forms .
  • Complementary techniques : Pair X-ray data with mass spectrometry (HRMS-ESI) to confirm molecular ion peaks .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to identify rapid degradation pathways .
  • Prodrug design : Modify carboxamide groups with ester protections to enhance bioavailability .
  • Pharmacokinetic profiling : Use LC-MS/MS to track compound half-life in plasma and tissues .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions with target proteins (e.g., PARP-1) using AutoDock Vina; prioritize substituents with high binding scores .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with observed cytotoxicity to optimize lipophilicity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS) to predict resistance mutations .

Q. What methods validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis regulators) .
  • Protein pull-down assays : Use biotinylated analogs to isolate target proteins from lysates, followed by Western blot validation .
  • In vivo imaging : Track tumor regression in xenograft models via fluorescence-labeled derivatives .

Methodological Considerations

Q. How should researchers handle low yields in final cyclization steps?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (proline derivatives) to accelerate ring closure .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% .

Q. What analytical workflows ensure batch-to-batch consistency?

  • HPLC-PDA : Use C18 columns (gradient: 0.1% TFA in acetonitrile/water) to monitor purity (>98%) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .

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